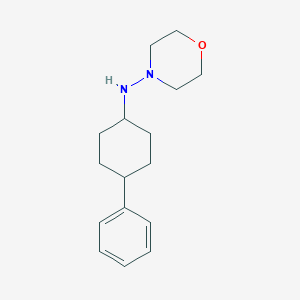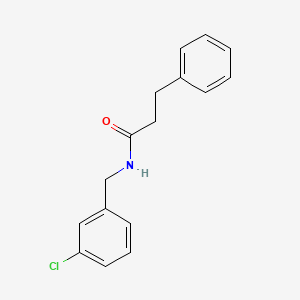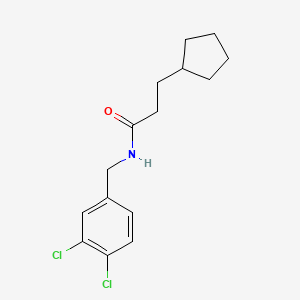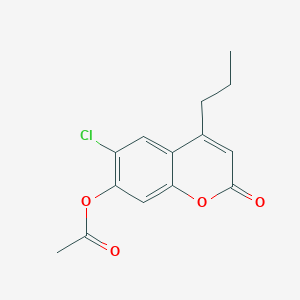
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as MFA-1, is a synthetic compound that has been the focus of scientific research due to its potential pharmacological properties. MFA-1 is a member of the acrylamide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide may also inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activities, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been reported to have antioxidant, antidiabetic, and neuroprotective properties. N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been demonstrated to protect against oxidative stress-induced neuronal damage in vitro.
实验室实验的优点和局限性
One of the advantages of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is that it is relatively easy to synthesize and purify. In addition, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. Furthermore, more studies are needed to determine the optimal dosage and administration route of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide. One possible avenue of research is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is to explore the neuroprotective effects of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, more studies are needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide and to optimize its pharmacological properties. Finally, the development of new synthetic routes for N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide may lead to the discovery of analogs with improved activity and selectivity.
合成方法
The synthesis of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 4-methoxyphenylboronic acid and 5-methyl-2-furancarboxaldehyde in the presence of palladium acetate and triphenylphosphine. The reaction takes place in a mixture of tetrahydrofuran (THF) and water, and the product is obtained after purification by column chromatography. The yield of N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide is typically around 50%.
科学研究应用
N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has been studied for its potential anti-inflammatory, analgesic, and antitumor activities. In vitro studies have shown that N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have analgesic effects in animal models of pain, such as the acetic acid-induced writhing test and the formalin test. In addition, N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)acrylamide has exhibited antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-3-6-14(19-11)9-10-15(17)16-12-4-7-13(18-2)8-5-12/h3-10H,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKUQOAGOXTYSK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)